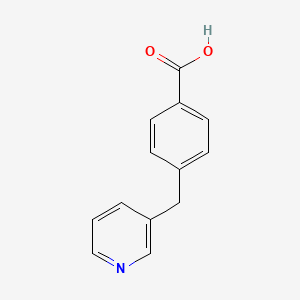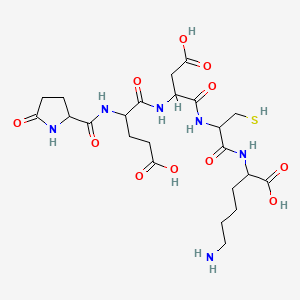
Fenirofibrate Acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenirofibrate Acyl-beta-D-glucuronide is a derivative of fenofibrate, a fibric acid derivative used primarily to treat hypercholesterolemia and hypertriglyceridemia. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to fenofibrate. This modification can influence the pharmacokinetics and pharmacodynamics of the parent drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fenirofibrate Acyl-beta-D-glucuronide typically involves the glucuronidation of fenofibrate. This process can be carried out using various glucuronidation agents under specific reaction conditions. One common method involves the use of glucuronic acid derivatives in the presence of catalysts to facilitate the conjugation reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a form suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Fenirofibrate Acyl-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Fenirofibrate Acyl-beta-D-glucuronide has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on lipid metabolism and its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating lipid disorders and its pharmacokinetic properties.
Industry: Used in the development of pharmaceutical formulations and quality control processes.
Wirkmechanismus
Fenirofibrate Acyl-beta-D-glucuronide exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the modulation of lipid metabolism, resulting in the reduction of triglycerides and low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol. The molecular targets and pathways involved include the regulation of genes responsible for lipid metabolism and transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenofibrate: The parent compound, used to treat hypercholesterolemia and hypertriglyceridemia.
Gemfibrozil: Another fibric acid derivative with similar lipid-lowering effects.
Clofibrate: An older fibric acid derivative with similar therapeutic uses.
Uniqueness
Fenirofibrate Acyl-beta-D-glucuronide is unique due to its glucuronide conjugation, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This modification can enhance the compound’s therapeutic efficacy and reduce potential side effects compared to its parent compound, fenofibrate.
Eigenschaften
Molekularformel |
C23H25ClO10 |
|---|---|
Molekulargewicht |
496.9 g/mol |
IUPAC-Name |
6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30) |
InChI-Schlüssel |
UJNGWDHZBYRDRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)
![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)

![trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride](/img/structure/B12293397.png)

![2-[(E,3Z)-3-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B12293403.png)
![tert-butyl 2-[(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12293416.png)
